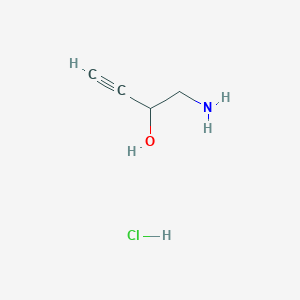

1-Aminobut-3-yn-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Aminobut-3-yn-2-ol hydrochloride is a derivative of aminobutyric acid, which is a significant molecule in the field of medicinal chemistry due to its pharmacological properties. While the provided data does not directly discuss 1-Aminobut-3-yn-2-ol hydrochloride, it does provide insights into the synthesis and properties of related aminobutyric acid derivatives. For instance, 4-amino-3phenylbutanoic acid hydrochloride, a β-substituted γ-aminobutyric acid derivative, is known for its nootropic effects, and 4-amino-3-(4-chlorophenyl)butanoic acid is recognized for its myorelaxant and analgesic properties .

Synthesis Analysis

The synthesis of related aminobutyric acid derivatives involves various methods, each with its own set of advantages and limitations concerning the required equipment, number of steps, and yields. For example, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to 1-Aminobut-3-yn-2-ol hydrochloride, was achieved through a coupling reaction followed by reduction and hydrolysis, yielding a total of 64% from the 13C-source . Another method reported for the synthesis of 3,4-disubstituted aminobutyric acids involves the hydrolysis of oxopyrrolidinecarboxylic acids, which is experimentally straightforward and yields the target γ-aminobutyric acid hydrochlorides satisfactorily .

Molecular Structure Analysis

The molecular structure of aminobutyric acid derivatives is crucial for their pharmacological activity. The synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, an unnatural amino acid, demonstrates the complexity that can be introduced into the aminobutyric acid framework. This compound was synthesized for potential use in Boron Neutron Capture Therapy (BNCT) and involved multiple steps, including monoalkylation, cycloaddition, and reductive dechlorination, to achieve the final product .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing aminobutyric acid derivatives are diverse and can include coupling reactions, reductions, hydrolysis, decarboxylation, and ring-opening reactions. For instance, the synthesis of 3,4-disubstituted aminobutyric acids reported the hydrolysis of methyl esters followed by decarboxylation and lactam ring opening to yield the final hydrochloride products . These reactions are critical for the formation of the desired pharmacologically active substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobutyric acid derivatives are influenced by their molecular structure. While the specific properties of 1-Aminobut-3-yn-2-ol hydrochloride are not detailed in the provided data, the structural analogs synthesized in these studies likely possess properties such as solubility in water, crystallinity, and stability, which are important for their pharmacological application. The hydrochloride form of these compounds suggests that they are likely to be hydrophilic, aiding in their solubility and potential bioavailability .

Scientific Research Applications

Antibacterial Activity

- A study focused on tertiary aminoalkanols hydrochlorides, including compounds related to 1-aminobut-3-yn-2-ol hydrochloride, explored their antibacterial activity. This research indicates the potential of these compounds in developing new antibacterial agents (Isakhanyan et al., 2014).

Synthesis of Quinoline and Indol Esters

- In another study, 1-(2-aminoaryl)-2-yn-1-ols, closely related to 1-aminobut-3-yn-2-ol hydrochloride, were used in palladium-catalyzed carbonylation reactions to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. This demonstrates their application in the synthesis of complex organic molecules (Gabriele et al., 2008).

Gold-Catalyzed Synthesis of Pyrroles

- A method involving gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, similar to 1-aminobut-3-yn-2-ol hydrochloride, was developed to efficiently synthesize 1-substituted 3-sulfonyl-1H-pyrroles. This highlights its role in facilitating complex organic synthesis processes (Teo et al., 2013).

Determination of Amines

- Research on the determination of amino compounds utilized derivatives of 1-aminobut-3-yn-2-ol hydrochloride for fluorescence detection, demonstrating its utility in analytical chemistry (You et al., 2006).

Synthesis of N-Glycosyl α-Amino Acids

- A protocol for the synthesis of unnatural N-glycosyl α-amino acids, using derivatives of 1-aminobut-3-yn-2-ol hydrochloride, was developed. This has implications for research in glycobiology and medicinal chemistry (Tao et al., 2014).

Synthesis of β-Aminoketones

- In another study, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, structurally related to 1-aminobut-3-yn-2-ol hydrochloride, were synthesized. This research is valuable for the development of new organic compounds (Makarova et al., 2002).

Synthesis of Amino Alcohols

- A study on the synthesis of enantioenriched amino alcohols, including 4-aminoalk-1-yn-3-ols, which are structurally similar to 1-aminobut-3-yn-2-ol hydrochloride, shows its significance in stereochemical synthesis (Chemla et al., 2007).

properties

IUPAC Name |

1-aminobut-3-yn-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLOUZAEWUDLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)